molecular formula C9H13Cl3N4 B2532207 (5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride CAS No. 2445794-38-5

(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride

Cat. No.: B2532207
CAS No.: 2445794-38-5
M. Wt: 283.58
InChI Key: JJTWFSJTMIUDBZ-UHFFFAOYSA-N
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Description

“(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride” is a chemical compound . It is primarily used in various applications which are not specified.


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13Cl3N4. The InChI code is 1S/C9H10N4.3ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;;/h1-4,6-7H,5,10H2;3*1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 283.59 . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Facile Synthesis and Optical Properties

A study by Volpi et al. (2017) presents a facile synthesis method for new imidazo[1,5-a]pyridines through multiple condensation procedures. These compounds demonstrate tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. Such properties suggest their potential application in technological fields, particularly in the development of new materials with specific optical requirements (Volpi et al., 2017).

Novel Derivatives and Efficient Synthesis

Another significant contribution to the field is by Mihorianu et al. (2010), who developed an efficient synthesis method for imidazo[1,5-a]pyridine derivatives. This synthesis process starts from specific methanamine precursors and has been proven to yield good results. The structures of the synthesized products were confirmed using single crystal X-ray methods, underscoring their potential for further research and application in medicinal chemistry (Mihorianu et al., 2010).

Structural and Synthetic Studies

Research by Fernandes et al. (2007) focuses on the formation of triaryl imidazoles from aryl aldehydes, demonstrating a methodology for obtaining compounds with potential applications in structural and medicinal chemistry. The study provides detailed crystal structures of the synthesized compounds, offering insights into their chemical behavior and potential as scaffolds for further pharmaceutical development (Fernandes et al., 2007).

Luminescent Materials Development

A study by Volpi et al. (2017) on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights their synthesis and the impact of their chemical structure on optical properties. These compounds exhibit notable Stokes' shift ranges and quantum yields, indicating their suitability for creating luminescent materials. This research could lead to innovations in low-cost luminescent materials for various applications (Volpi et al., 2017).

Antiviral and Antioxidant Activities

Galal et al. (2010) synthesized novel benzofuran-transition metal complexes showing significant antiviral activities. These complexes, including derivatives of imidazo[1,5-a]pyridine, demonstrated potential as potent antiviral agents, surpassing some standard drugs in efficacy. This study not only adds to the understanding of the biological activities of these compounds but also opens new avenues for the development of antiviral therapies (Galal et al., 2010).

Safety and Hazards

Safety information and Material Safety Data Sheets (MSDS) for “(5-Imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride” can be found on the Sigma-Aldrich website .

Properties

IUPAC Name

(5-imidazol-1-ylpyridin-2-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.3ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;;/h1-4,6-7H,5,10H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTWFSJTMIUDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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